5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide
CAS No.: 325810-80-8
Cat. No.: VC4982131
Molecular Formula: C12H12ClNO4S
Molecular Weight: 301.74
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 325810-80-8 |
---|---|
Molecular Formula | C12H12ClNO4S |
Molecular Weight | 301.74 |
IUPAC Name | 5-chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide |
Standard InChI | InChI=1S/C12H12ClNO4S/c1-17-11-5-4-9(13)7-12(11)19(15,16)14-8-10-3-2-6-18-10/h2-7,14H,8H2,1H3 |
Standard InChI Key | JOJLBFRCNLWGBU-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=CO2 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
5-Chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide features a benzenesulfonamide core substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with chlorine. The sulfonamide nitrogen is further functionalized with a furan-2-ylmethyl group, introducing a heteroaromatic system. This configuration combines electron-withdrawing (chlorine, sulfonamide) and electron-donating (methoxy, furan) groups, creating a polarized scaffold conducive to diverse chemical interactions .
Table 1: Key Structural Descriptors
Property | Value/Description |
---|---|
Molecular Formula | C₁₂H₁₂ClNO₄S |
Molecular Weight | 315.75 g/mol |
IUPAC Name | 5-chloro-N-[(furan-2-yl)methyl]-2-methoxybenzenesulfonamide |
Topological Polar Surface Area | 92.7 Ų |
Hydrogen Bond Donors/Acceptors | 1 (NH)/5 (O atoms) |
Spectroscopic Characterization
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¹H NMR: The aromatic protons of the benzene ring resonate as a doublet (δ 7.45 ppm, J = 8.5 Hz, H-4), a singlet (δ 7.12 ppm, H-3), and a doublet (δ 6.95 ppm, J = 8.5 Hz, H-6). The furan protons appear as a triplet (δ 6.35 ppm, H-3') and a doublet (δ 7.25 ppm, H-4'). The methylene group (-CH₂-) linking the furan and sulfonamide shows a quartet at δ 4.10 ppm .
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IR Spectroscopy: Key peaks include N-H stretch (3275 cm⁻¹), S=O asymmetric/symmetric vibrations (1345 cm⁻¹ and 1160 cm⁻¹), and C-O-C stretch of the methoxy group (1240 cm⁻¹) .
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a two-step protocol:
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Sulfonylation: 5-Chloro-2-methoxybenzenesulfonyl chloride reacts with furan-2-ylmethylamine in anhydrous dichloromethane under basic conditions (e.g., triethylamine).
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Purification: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity.
Industrial-Scale Considerations
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Continuous Flow Synthesis: Microreactors reduce reaction time from 6 hours (batch) to 15 minutes, improving throughput.
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Green Chemistry: Substituting dichloromethane with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .
Biological Activity and Mechanisms
Antimicrobial Properties
The compound demonstrates moderate activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 32 µg/mL) but limited efficacy against Gram-negative strains. Mechanistic studies suggest interference with dihydropteroate synthase (DHPS), a key enzyme in folate biosynthesis .
Table 2: Comparative Antimicrobial Activity
Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
---|---|---|
5-Chloro-N-(furan-2-ylmethyl)-2-methoxybenzenesulfonamide | 32 | >128 |
Sulfamethoxazole | 8 | 16 |
Comparative Analysis with Structural Analogs
Substituent Effects on Solubility
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Methoxy vs. Methyl: Replacement of the 2-methoxy group with methyl (as in 5-chloro-N-(furan-2-ylmethyl)-2-methylbenzenesulfonamide) reduces aqueous solubility from 12 mg/mL to 4 mg/mL due to decreased polarity.
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Furan vs. Thiophene: Analogous thiophene derivatives exhibit higher logP values (2.8 vs. 2.1), enhancing membrane permeability but reducing metabolic stability .
Pharmacokinetic Profiling
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